Trioctylphosphine selenide
CAS No.: 20612-73-1
Cat. No.: VC3802423
Molecular Formula: C24H51PSe
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20612-73-1 |
---|---|
Molecular Formula | C24H51PSe |
Molecular Weight | 449.6 g/mol |
IUPAC Name | trioctyl(selanylidene)-λ5-phosphane |
Standard InChI | InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Standard InChI Key | ZAKSIRCIOXDVPT-UHFFFAOYSA-N |
SMILES | CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC |
Canonical SMILES | CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC |
Introduction
Synthesis and Reaction Mechanisms
Preparation of TOPSe
TOPSe is synthesized through the oxidation of trioctylphosphine (TOP) with elemental selenium. The reaction proceeds as follows:
This exothermic process typically occurs under inert conditions, with the product remaining in solution without isolation . The purity of TOP significantly influences the reaction efficiency, as commercial TOP often contains secondary phosphine impurities (e.g., dioctylphosphine), which accelerate selenium incorporation .
Table 1: Key Reaction Parameters for CdSe Synthesis Using TOPSe
Parameter | Value/Range | Impact on QD Formation |
---|---|---|
TOPSe:Cd(OA)₂ Molar Ratio | 1:1 to 3:1 | Controls nucleation kinetics |
Temperature | 120–300°C | Determines QD size uniformity |
Secondary Phosphine Content | 0.1–5 mol% | Accelerates nucleation rate |
Physicochemical Properties
Structural and Spectroscopic Features
TOPSe’s tetrahedral geometry has been confirmed via ³¹P NMR, which reveals a single peak at 9.0 ppm for free TOPSe and shifted peaks (18.8–19.5 ppm) when bound to cadmium oleate . Low-temperature NMR (190 K) uncovers dynamic binding equilibria, with 1:1 and 2:1 TOPSe:Cd(OA)₂ complexes coexisting in solution . The compound’s solubility in nonpolar solvents (e.g., toluene, chloroform) facilitates its use in colloidal syntheses .
Thermodynamic and Kinetic Data
Density functional theory (DFT) calculations suggest that the Se–P bond dissociation energy in TOPSe is ~250 kJ/mol, making it less reactive than secondary phosphine selenides but suitable for controlled Se release . Binding studies with Cd(OA)₂ show a room-temperature equilibrium constant of 20 ± 3 in CDCl₃, indicating moderate affinity .
Applications in Nanotechnology
Quantum Dot Fabrication
TOPSe’s slow selenium release kinetics enable precise size control of CdSe QDs (2–10 nm), which exhibit tunable photoluminescence from 450 nm (blue) to 650 nm (red) . Recent advances employ TOPSe in monolithic nanorod clusters for ultrasensitive biodetection, achieving detection limits of 0.7 ng/L for tetanus toxoid in serum .
Electrocatalytic Materials
In iron selenide (FeSe) synthesis, TOPSe mediates Se bond cleavage alongside olefins (e.g., 1-octadecene) and amines (e.g., oleylamine). The coordinating strength of these ligands determines FeSe phase selection (tetragonal vs. hexagonal), impacting electrocatalytic hydrogen evolution activity .
Recent Mechanistic Insights
Contrary to early models, TOPSe alone cannot initiate QD nucleation. Secondary phosphines in TOP (e.g., dioctylphosphine) reduce metal precursors to metallic clusters, which then react with TOPSe to form crystalline selenides . This paradigm shift has led to synthetic protocols using stoichiometric secondary phosphine selenides, improving yields from <20% to >90% .
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